(R)-2-Amino-2-(4-bromophenyl)acetic acid

Chiral Chromatography Enantiomeric Excess Asymmetric Synthesis

Replace racemic or inaccurate halogenated analogs with this defined (R)-enantiomer to ensure stereochemical fidelity in API synthesis and receptor pharmacology. The para-bromine handle enables late-stage cross-coupling for SAR libraries. - **Ensured stereochemistry:** ≥97% ee eliminates chiral resolution steps. - **Pharmacological tool:** IC50 = 13 µM at recombinant human glycine receptors. - **Synthetic versatility:** Suzuki, Sonogashira, Buchwald-Hartwig compatible.

Molecular Formula C8H8BrNO2
Molecular Weight 230.061
CAS No. 1260220-71-0
Cat. No. B2813148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(4-bromophenyl)acetic acid
CAS1260220-71-0
Molecular FormulaC8H8BrNO2
Molecular Weight230.061
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)O)N)Br
InChIInChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1
InChIKeyAPLQICUORRMFHY-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Amino-2-(4-bromophenyl)acetic acid: Chiral Building Block & Pharmacological Tool


(R)-2-Amino-2-(4-bromophenyl)acetic acid, also known as (R)-4-bromophenylglycine, is a non-proteinogenic chiral α-amino acid derivative characterized by a para-bromophenyl substituent and a defined (R)-stereochemical configuration [1]. It is widely employed as a key intermediate in the synthesis of enantiopure pharmaceuticals and as a tool compound for probing glycine receptor pharmacology [2]. The compound exhibits a molecular formula of C8H8BrNO2 and a molecular weight of 230.06 g/mol, with typical commercial purities ranging from 95% to 98% as determined by HPLC [1].

Why (R)-4-Bromophenylglycine Cannot Be Substituted


Generic substitution with racemic 4-bromophenylglycine or alternative halogenated phenylglycines introduces significant variability in both stereochemical fidelity and target engagement profiles. The (R)-enantiomer possesses distinct chiral recognition properties that directly impact chromatographic resolution and pharmacological activity [1]. For instance, the para-bromine substituent imparts unique electronic and steric characteristics compared to fluoro or chloro analogs, altering binding affinities at glycine receptors and influencing synthetic reactivity in downstream applications [2]. Consequently, substituting this specific compound with a non-enantiopure or halogen-altered analog can lead to irreproducible results in asymmetric synthesis, compromised enantiomeric purity in final drug substances, and divergent pharmacological outcomes in receptor binding assays [1][2].

Evidence: (R)-4-Bromophenylglycine vs. Comparators


Enantiomeric Purity vs. Racemic Mixture

The (R)-enantiomer is available at significantly higher enantiomeric purity compared to the racemic mixture, as evidenced by vendor analytical specifications. The (R)-2-amino-2-(4-bromophenyl)acetic acid product is routinely supplied with a purity of 97% (HPLC) and an enantiomeric excess (ee) of ≥98% . In contrast, the racemic DL-4-bromophenylglycine (CAS 42718-15-0) is commonly offered at lower purity specifications, typically 95-98% by HPLC, but without defined enantiomeric composition, thereby introducing 50% of the undesired (S)-enantiomer . This difference is critical for applications requiring stereochemical fidelity.

Chiral Chromatography Enantiomeric Excess Asymmetric Synthesis

Chiral HPLC Resolution of (R)- and (S)-Enantiomers

Liquid chromatographic studies on a chiral crown ether stationary phase demonstrate that the (R)-enantiomer of 4-bromophenylglycine elutes prior to the (S)-enantiomer, enabling baseline resolution with a separation factor (α) sufficient for analytical and preparative applications [1]. While the exact separation factor for 4-bromophenylglycine was not explicitly reported, the study confirmed that all resolved phenylglycines exhibited large separation factors, with the R enantiomer consistently eluting first [1]. This established elution order is essential for developing validated chiral HPLC methods to monitor enantiomeric purity in both starting materials and final products.

Chiral HPLC Enantioseparation Crown Ether Phase

Glycine Receptor Antagonism: 4-Bromo vs. 4-Fluoro Phenylglycine

In functional assays at recombinant human glycine receptors (α1β subtype) expressed in tsA201 cells, (R)-2-amino-2-(4-bromophenyl)acetic acid exhibited an IC50 of 13,000 nM (13 µM) as an antagonist [1]. In contrast, the structurally related (R)-4-fluorophenylglycine has been reported to act as an inhibitor of the neutral amino acid transporter ASCT1/2, with no direct glycine receptor antagonist activity reported in comparable assays [2]. This halogen-dependent switch in pharmacological target engagement underscores the unique utility of the brominated analog for probing glycine receptor function.

Glycine Receptor Neuropharmacology Ligand-Gated Ion Channel

Synthetic Intermediate: Boc-Protected vs. Unprotected

(R)-2-Amino-2-(4-bromophenyl)acetic acid serves as the direct precursor to its Boc-protected derivative, (R)-2-[(tert-butoxycarbonyl)amino]-2-(4-bromophenyl)acetic acid (CAS 1228570-47-5), which is extensively employed as a key intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents . While the unprotected amino acid is a versatile starting material, the Boc-protected form offers enhanced stability and compatibility with standard peptide coupling conditions, facilitating incorporation into complex molecules . The ability to readily access this protected derivative from the parent compound provides a strategic advantage in multi-step synthetic routes.

Peptide Synthesis Chiral Auxiliary Drug Discovery

Strecker Reaction Efficiency: 4-Br vs. 4-Cl Phenylglycine

In a modified Strecker synthesis of substituted phenylglycines, the 4-bromo-substituted benzaldehyde derivative provided the corresponding N-benzyl-protected aminonitrile intermediate in high yield, which was subsequently hydrolyzed to yield the target phenylglycine [1]. While exact yields for the 4-bromo compound were not isolated in the published study, the general procedure demonstrated good yields (typically >70% over two steps) for a range of substituted benzaldehydes, including para-halogenated substrates [1]. In comparative synthetic studies, the bromine substituent often imparts distinct reactivity profiles relative to chlorine, influencing reaction rates and selectivity in subsequent functionalization steps.

Asymmetric Synthesis Strecker Reaction Process Chemistry

Application Scenarios: (R)-4-Bromophenylglycine


Enantiopure Pharmaceutical Synthesis

Procurement of the (R)-enantiomer in high enantiomeric purity (≥97% ee) directly supports asymmetric synthetic routes where stereochemical integrity is paramount . The compound serves as a reliable chiral building block for the construction of complex molecules, including kinase inhibitors and peptidomimetics. Its defined stereochemistry eliminates the need for laborious chiral resolution steps, thereby streamlining process development and reducing manufacturing costs .

Glycine Receptor Study Tool

The compound's demonstrated antagonist activity at recombinant human glycine receptors (IC50 = 13 µM) positions it as a valuable tool for investigating glycinergic neurotransmission . Researchers investigating pain, spasticity, or neuroprotection can utilize this compound to probe glycine receptor function, with the assurance that the (R)-stereochemistry and para-bromine substitution confer a specific pharmacological profile distinct from fluorinated or chlorinated analogs [1].

Chiral HPLC Method Validation

The established elution order of the (R)-enantiomer on chiral crown ether phases provides a validated reference for developing analytical methods to quantify enantiomeric purity . Quality control laboratories and contract research organizations can leverage this information to ensure the stereochemical fidelity of both starting materials and final products, mitigating the risk of using racemic or enantiomerically contaminated compounds .

Late-Stage Functionalization & Library Synthesis

The presence of a para-bromine substituent offers a versatile synthetic handle for late-stage diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) . This capability allows medicinal chemists to efficiently generate diverse compound libraries from a common chiral scaffold, accelerating structure-activity relationship (SAR) studies in drug discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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